1H-benzotriazol-1-ylmethyl 3-phenyl-3-[(trifluoroacetyl)amino]propanoate
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Overview
Description
1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL 3-PHENYL-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis
Preparation Methods
The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL 3-PHENYL-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE involves multiple steps. One common method involves the reaction of benzotriazole with appropriate acylating agents under controlled conditions . The reaction conditions typically include the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL 3-PHENYL-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL 3-PHENYL-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL 3-PHENYL-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with biological molecules, leading to inhibition or modulation of their activity . This compound can also chelate metal ions, enhancing its biological activity and stability .
Comparison with Similar Compounds
Similar compounds to 1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL 3-PHENYL-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE include:
- 1-Methyl-1H-1,2,3-benzotriazol-4-amine
- 1-Methyl-1H-1,2,3-benzotriazol-5-amine
- 2-(1H-Benzotriazol-1-yl)acetonitrile
- 1-Allylbenzotriazole
These compounds share the benzotriazole core structure but differ in their substituents, leading to variations in their chemical and biological properties. The unique trifluoroacetyl group in 1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL 3-PHENYL-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOATE enhances its stability and reactivity compared to other benzotriazole derivatives .
Properties
Molecular Formula |
C18H15F3N4O3 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
benzotriazol-1-ylmethyl 3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C18H15F3N4O3/c19-18(20,21)17(27)22-14(12-6-2-1-3-7-12)10-16(26)28-11-25-15-9-5-4-8-13(15)23-24-25/h1-9,14H,10-11H2,(H,22,27) |
InChI Key |
FEYLPYDGAJKJKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)OCN2C3=CC=CC=C3N=N2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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